

N-Methylnuciferine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *N-Methylnuciferine*

Cat. No.: *B587662*

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Abstract

N-Methylnuciferine, a prominent aporphine alkaloid found in the sacred lotus (*Nelumbo nucifera*) and the blue lotus (*Nymphaea caerulea*), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **N-Methylnuciferine**, presenting key quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its interaction with relevant biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

N-Methylnuciferine is chemically designated as (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. Its structure features a tetracyclic dibenzoquinoline core, characteristic of the aporphine class of alkaloids. The presence of a chiral center at the 6a position dictates its stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methylnuciferine** is presented in the table below.

| Property | Value | Source |
|------------------------------------|---|--------|
| Molecular Formula | C ₂₀ H ₂₄ NO ₂ ⁺ | |
| Molecular Weight | 310.41 g/mol | [1] |
| IUPAC Name | (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ium | |
| CAS Number | 754919-24-9 | [1] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | Soluble in DMSO | [1] |
| Specific Rotation [α] _D | Not explicitly found | |

Stereochemistry

The absolute configuration of naturally occurring **N-Methylnuciferine** has been determined as (6aR). This configuration is crucial for its biological activity and receptor interaction. The stereoselective synthesis of both (S)- and (R)-nuciferine has been reported, allowing for detailed investigation of the pharmacological properties of each enantiomer.[2]

Spectroscopic Data

The structural elucidation of **N-Methylnuciferine** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for **N-Methylnuciferine** was not found in the literature reviewed, data for structurally similar aporphine alkaloids provide a strong basis for

interpretation. The following table summarizes expected chemical shifts for key protons and carbons.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **N-Methylnuciferine**

| Atom | Predicted ^1H Chemical Shift (ppm) | Predicted ^{13}C Chemical Shift (ppm) |
|-----------------------|---|--|
| H-3 | ~6.8 | ~110 |
| H-8 | ~6.8 | ~128 |
| H-9 | ~6.8-7.0 | ~125 |
| H-10 | ~7.0-7.2 | ~128 |
| H-11 | ~7.2-7.4 | ~126 |
| H-6a | ~3.8 | ~60 |
| N-CH ₃ | ~2.5 | ~44 |
| OCH ₃ (C1) | ~3.6 | ~56 |
| OCH ₃ (C2) | ~3.9 | ~56 |

Note: These are predicted values based on data from similar aporphine alkaloids and may vary depending on the solvent and experimental conditions.[1][3]

Mass Spectrometry (MS)

Mass spectrometry of aporphine alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the retro-Diels-Alder (RDA) reaction of the C ring, leading to the formation of a key isoquinoline fragment. For **N-Methylnuciferine**, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 310.4. A characteristic fragment ion resulting from the loss of the N-methyl group as methylamine (CH_3NH_2) would be expected.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of **N-Methylnuciferine** is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for the pure compound is not readily available, analysis of extracts containing aporphine alkaloids shows key peaks.[5][6]

Table 3: Expected IR Absorption Bands for **N-Methylnuciferine**

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|-----------------------------|
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
| ~1100 | C-N stretching (amine) |

Experimental Protocols

Isolation and Purification from *Nelumbo nucifera* Leaves

Several methods have been developed for the extraction and purification of aporphine alkaloids from lotus leaves. The following is a generalized protocol based on reported methods.[4][7][8][9]

Protocol: Ultrasound-Assisted Extraction and Column Chromatography

- Sample Preparation: Dry *Nelumbo nucifera* leaves are finely powdered.
- Extraction:
 - Suspend the powdered leaves in 70-74% ethanol containing a small amount of acid (e.g., 0.15% HCl) at a solvent-to-material ratio of approximately 26:1 (v/w).[7]
 - Subject the mixture to ultrasonic extraction for about 80 minutes at a controlled temperature (e.g., 50°C).[7]
 - Filter the extract and collect the filtrate. Repeat the extraction process on the residue for exhaustive extraction.

- Purification:
 - Combine the filtrates and concentrate under reduced pressure.
 - Adjust the pH of the concentrated extract to neutral or slightly basic (pH 8-10) to precipitate the alkaloids.[7]
 - Collect the precipitate by filtration.
 - Dissolve the crude alkaloid mixture in an appropriate solvent and subject it to column chromatography on silica gel or a macroporous adsorption resin (e.g., D101).[9]
 - Elute the column with a gradient of solvents (e.g., a mixture of acetone, petroleum ether, methanol, and acetonitrile) to separate the individual alkaloids.[8]
 - Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and collect the fractions containing **N-Methylnuciferine**.
- Recrystallization:
 - Combine the pure fractions and evaporate the solvent.
 - Recrystallize the residue from a suitable solvent system to obtain pure **N-Methylnuciferine**.

Total Synthesis of (R)-N-Methylnuciferine

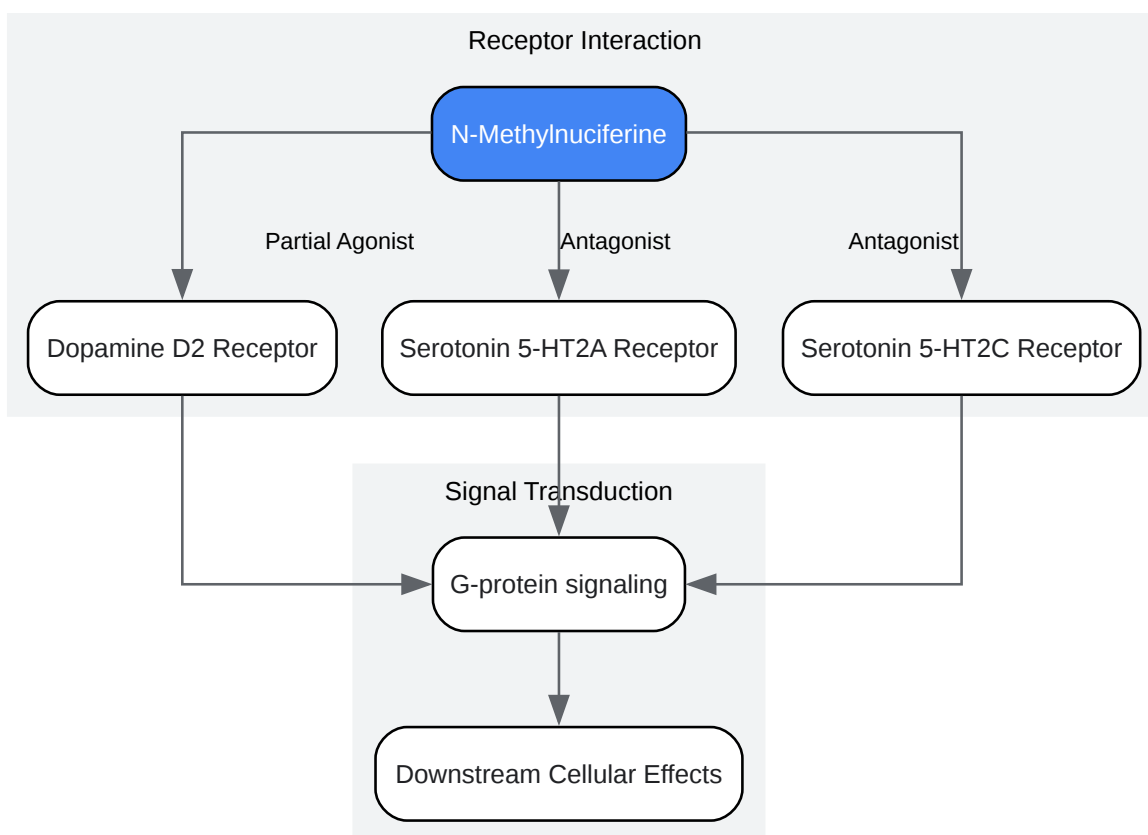
The stereoselective total synthesis of both enantiomers of nuciferine has been accomplished, providing a route to **N-Methylnuciferine** through N-methylation. A key step involves a diastereoselective reaction between a chiral dihydroisoquinoline enamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[2] A detailed experimental protocol would require access to the full publication.

Biological Context and Signaling Pathways

N-Methylnuciferine exhibits a complex pharmacology, interacting with multiple neurotransmitter systems and intracellular signaling pathways.

Interaction with Dopamine and Serotonin Receptors

Nuciferine, the precursor to **N-Methylnuciferine**, is known to interact with both dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors and displays antagonist activity at several serotonin receptors, including 5-HT_{2a} and 5-HT_{2c}.^[10] This multi-target profile likely contributes to its observed psychoactive and therapeutic effects. The N-methylation is expected to modulate the affinity and efficacy at these receptors.



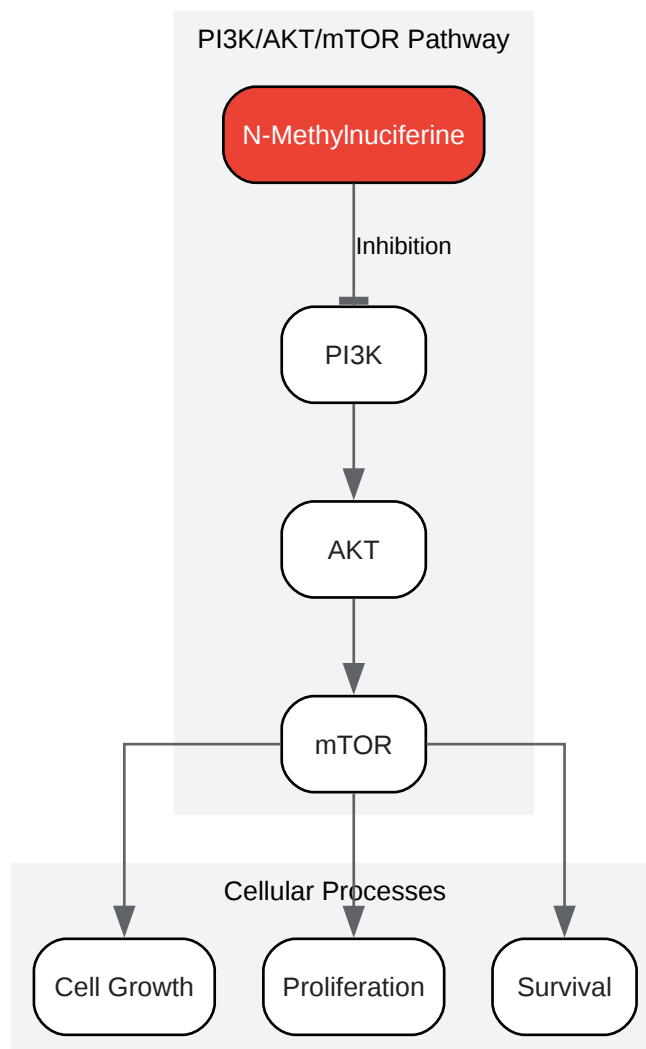
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Caption: Interaction of **N-Methylnuciferine** with Dopamine and Serotonin Receptors.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Recent studies have indicated that nuciferine can modulate the PI3K/AKT/mTOR signaling pathway.^{[11][12]} This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and

metabolic disorders. Nuciferine has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer and anti-inflammatory effects.



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Caption: **N-MethylNuciferine**'s inhibitory effect on the PI3K/AKT/mTOR pathway.

Conclusion

N-MethylNuciferine presents a fascinating molecular architecture with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key physicochemical and spectroscopic properties. The outlined experimental protocols for its isolation and the reference to its total synthesis offer practical

guidance for researchers. Furthermore, the visualization of its interactions with key signaling pathways provides a foundation for understanding its mechanism of action and for guiding future drug discovery and development efforts. Further research is warranted to fully elucidate the specific quantitative properties and the complete spectroscopic profile of this promising natural product.

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